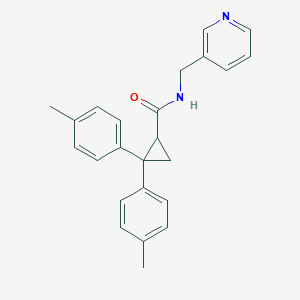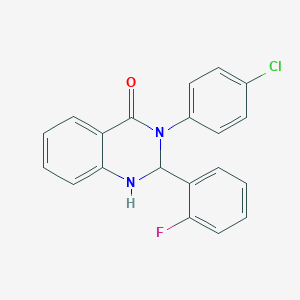
3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a chlorophenyl group at the 3-position and a fluorophenyl group at the 2-position of the tetrahydroquinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroaniline with 2-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydroquinazoline derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) under reflux conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one
- 3-(4-Fluorophenyl)-2-(2-chlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 3-(4-Bromophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the specific combination of chlorophenyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(2-fluorophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O/c21-13-9-11-14(12-10-13)24-19(15-5-1-3-7-17(15)22)23-18-8-4-2-6-16(18)20(24)25/h1-12,19,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJIITJTTXXLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methoxy-4-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5006642.png)
![6-methoxy-N-[3-(4-morpholinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5006649.png)
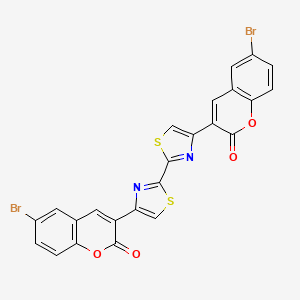
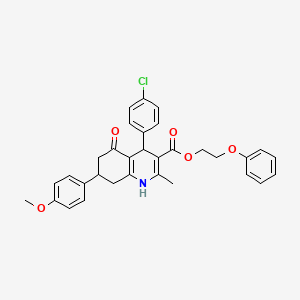
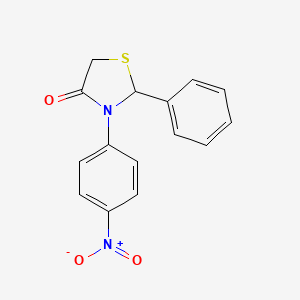
![5-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5006675.png)
![N-(3-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5006694.png)
![ethyl 7-(1H-indol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5006695.png)
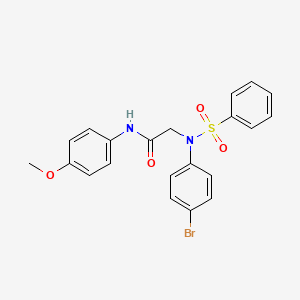
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B5006711.png)
![5-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B5006728.png)
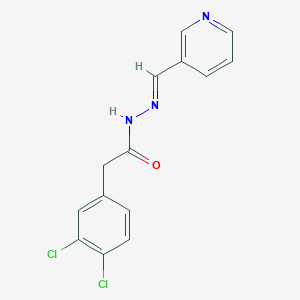
![4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine;oxalic acid](/img/structure/B5006743.png)
